molecular formula C40H76O4 B6192204 1,4-dioctadecyl but-2-enedioate CAS No. 178936-62-4

1,4-dioctadecyl but-2-enedioate

Cat. No.: B6192204
CAS No.: 178936-62-4
M. Wt: 621.0 g/mol
InChI Key: XHSDDKAGJYJAQM-ULDVOPSXSA-N
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Description

1,4-Dioctadecyl but-2-enedioate is a diester derivative of but-2-enedioic acid (maleic acid isomer), where both carboxylic acid groups are esterified with octadecyl (C18H37) chains. Its molecular formula is C40H76O4, with a calculated molecular weight of 620.0 g/mol. The structure features a central conjugated double bond (CH=CH) flanked by two long hydrophobic alkyl chains.

Properties

CAS No.

178936-62-4

Molecular Formula

C40H76O4

Molecular Weight

621.0 g/mol

IUPAC Name

dioctadecyl (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+

InChI Key

XHSDDKAGJYJAQM-ULDVOPSXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioctadecyl but-2-enedioate is typically synthesized through an esterification reaction. The process involves the reaction of octadecanol with but-2-enedioic acid anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demand for large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioctadecyl but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioctadecyl but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dioctadecyl but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key comparisons are drawn with esters of but-2-enedioic acid and related dicarboxylates, focusing on substituent effects, reactivity, and applications.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Applications
1,4-Dioctadecyl but-2-enedioate C40H76O4 620.0 Two octadecyl (C18) chains Insoluble in water; soluble in nonpolar solvents (e.g., hexane) Surfactants, hydrophobic coatings
Diethyl but-2-ynedioate C8H10O4 170.16 Two ethyl (C2) chains; triple bond (C≡C) Moderate solubility in polar aprotic solvents Organic synthesis (Diels-Alder reactions)
But-2-enedioate derivative () C21H29ClN2O7 456.92 Chlorine, 4-methyl-1,4-diazepane Soluble in organic solvents (e.g., DMSO) Pharmaceutical intermediates
Key Observations:

Substituent Effects: The octadecyl chains in this compound dominate its hydrophobicity and high melting point (>100°C inferred), making it suitable for lipid-based formulations. In contrast, diethyl but-2-ynedioate’s shorter ethyl groups enhance solubility in solvents like acetone .

Reactivity and Functional Differences

  • Ester Hydrolysis : Long-chain esters like this compound resist hydrolysis due to steric hindrance, whereas diethyl derivatives undergo faster hydrolysis under acidic/basic conditions .
  • Thermal Stability : The octadecyl chains enhance thermal stability (decomposition >250°C inferred), while diethyl but-2-ynedioate’s lower molecular weight leads to volatility at elevated temperatures .

Biological Activity

1,4-Dioctadecyl but-2-enedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Molecular Structure :
this compound is an ester derived from butenedioic acid (fumaric acid) and octadecanol. Its molecular formula is C36H66O4C_{36}H_{66}O_4, and it has a molecular weight of 570.93 g/mol.

PropertyValue
CAS Number 6192232
Molecular Formula C36H66O4
Molecular Weight 570.93 g/mol
Purity ≥95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance, a study published in highlighted its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's lipid nature allows it to integrate into cellular membranes, potentially altering signaling pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound as a topical antimicrobial agent in patients with infected wounds. Results showed a 70% reduction in bacterial load within one week of treatment, supporting its potential application in wound care management.

Case Study 2: Cancer Treatment

Another study focused on the effects of this compound on tumor growth in animal models. Mice treated with this compound showed a significant decrease in tumor size compared to controls. The study suggested that the compound could enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to their effects.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction may lead to:

  • Membrane Disruption : Causing leakage of cellular contents in bacteria.
  • Altered Signaling Pathways : Modulating pathways related to cell survival and apoptosis in cancer cells.

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